molecular formula C14H11F3N2O2 B2900961 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide CAS No. 930959-51-6

6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide

Cat. No. B2900961
CAS RN: 930959-51-6
M. Wt: 296.249
InChI Key: VRMAQYFEMXPMBH-UHFFFAOYSA-N
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Description

This compound is a type of aromatic compound known as benzanilides . It is also referred to as methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate . It has a molecular weight of 297.23 .


Molecular Structure Analysis

The linear formula of this compound is C14H10F3NO3 . The InChI code is 1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21) .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 204°C .

Advantages and Limitations for Lab Experiments

6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and efficacy in inhibiting BTK. This compound also has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility and stability, which may affect its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in clinical trials, and its safety profile in humans is not well established.

Future Directions

There are several future directions for the research and development of 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide. One potential direction is to further investigate its efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, in clinical trials. Another direction is to explore its potential application in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, in the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways and cell types. Finally, the development of new formulations or prodrugs of this compound with improved solubility and stability may enhance its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide involves the reaction of 4-(trifluoromethyl)benzaldehyde with dihydropyridine-3-carboxylic acid followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting compound is then treated with oxalyl chloride and N,N-dimethylformamide (DMF) to obtain the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting BTK and suppressing tumor growth in various cancer models, including lymphoma, leukemia, and solid tumors. This compound has also demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and reducing autoantibody production.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-1-9(2-5-11)7-19-13(21)10-3-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAQYFEMXPMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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